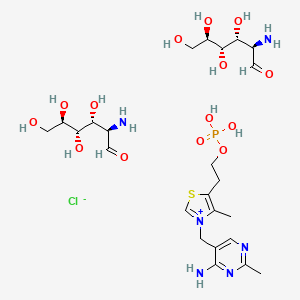
Thiamine monophosphate bis(glucosamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiamine monophosphate bis(glucosamine), also known as Thiamine monophosphate bis(glucosamine), is a useful research compound. Its molecular formula is C24H44ClN6O14PS and its molecular weight is 739.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiamine monophosphate bis(glucosamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiamine monophosphate bis(glucosamine) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioavailability
Thiamine monophosphate bis(glucosamine) is recognized for its enhanced bioavailability compared to other forms of thiamine. Research indicates that when administered as a glucosamine salt, it exhibits greater retention and utilization within biological systems.
- Urinary Excretion Studies : In studies involving rats, it was found that those treated with thiamine chloride ester monophosphate of bis(glucosamine) showed lower urinary excretion of thiamine while maintaining higher blood and liver levels of the vitamin compared to control groups treated with standard thiamine monophosphate or glucosamine alone. This suggests that glucosamine enhances the cellular uptake of thiamine, leading to better retention in tissues .
Nutritional Supplementation
Thiamine is an essential vitamin (Vitamin B1) necessary for carbohydrate metabolism and nerve function. The incorporation of thiamine monophosphate bis(glucosamine) into dietary supplements could provide several benefits:
- Enhanced Absorption : The glucosamine component may facilitate better absorption in the gastrointestinal tract, making it a promising candidate for nutritional supplements aimed at individuals with deficiencies or increased metabolic demands .
- Potential Use in Deficiency Treatment : Given its effective utilization in vitamin B1-deficient models, this compound may be beneficial in clinical settings for treating conditions related to thiamine deficiency, such as Wernicke-Korsakoff syndrome or beriberi .
Therapeutic Applications
The unique properties of thiamine monophosphate bis(glucosamine) extend to therapeutic applications:
- Neuroprotective Effects : Thiamine is known for its neuroprotective properties. The enhanced bioavailability of thiamine when combined with glucosamine may improve outcomes in neurodegenerative conditions by ensuring adequate supply to the nervous system .
- Potential Role in Metabolic Disorders : Due to its role in carbohydrate metabolism, this compound might play a significant role in managing metabolic disorders such as diabetes. Enhanced thiamine levels can improve glucose metabolism and reduce complications associated with diabetes .
Case Studies and Research Findings
Several studies have highlighted the efficacy of thiamine monophosphate bis(glucosamine):
- Animal Studies : Research conducted on vitamin B1-deficient rats demonstrated that administration of this compound resulted in significantly higher retention rates of thiamine in blood and tissues compared to controls, indicating its potential as a therapeutic agent for deficiency-related conditions .
Eigenschaften
CAS-Nummer |
20936-20-3 |
|---|---|
Molekularformel |
C24H44ClN6O14PS |
Molekulargewicht |
739.1 g/mol |
IUPAC-Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;chloride |
InChI |
InChI=1S/C12H17N4O4PS.2C6H13NO5.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;2*7-3(1-8)5(11)6(12)4(10)2-9;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);2*1,3-6,9-12H,2,7H2;1H/t;2*3-,4+,5+,6+;/m.00./s1 |
InChI-Schlüssel |
MPZCYTLJPBYUBV-XPUIWAAWSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[Cl-] |
Isomerische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.[Cl-] |
Kanonische SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.C(C(C(C(C(C=O)N)O)O)O)O.C(C(C(C(C(C=O)N)O)O)O)O.[Cl-] |
Synonyme |
thiamine chloride ester monophosphate of bis- (glucosamine) thiamine monophosphate bis(glucosamine) Thiazolium, 3-(4-amino-2-methyl-5-pyrimidinyl)methyl-4-methyl-5-(2-(phosphonooxy)ethyl)-, chloride, compd. with 2-amino-2-deoxy-D-glucose (1:2) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















